![molecular formula C13H17NO3 B7507398 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylpropanamide](/img/structure/B7507398.png)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylpropanamide
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylpropanamide, also known as Dibenzoylmethane (DBM), is a natural compound found in some plants, such as licorice and turmeric. It has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. DBM has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. DBM also inhibits the nuclear factor-κB (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, DBM has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are key factors in the development of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. DBM has also been found to have neuroprotective effects, which can help prevent neuronal damage and death. Additionally, DBM has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial for individuals with diabetes.
Advantages and Limitations for Lab Experiments
DBM has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized in large quantities with high purity. DBM is also relatively stable and can be stored for long periods without degradation. However, there are some limitations to using DBM in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, DBM may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are several future directions for research on DBM. One area of interest is the development of DBM derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential synergistic effects of DBM with other compounds, such as chemotherapy drugs. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the effects of DBM and to identify its potential therapeutic applications in various diseases.
Synthesis Methods
DBM can be synthesized through the reaction of benzoyl chloride with dimethylamine in the presence of a base, such as triethylamine. The resulting product is then subjected to a cyclization reaction with 1,2-dihydroxybenzene to form the final compound, DBM. This synthesis method has been optimized to produce high yields of DBM with high purity.
Scientific Research Applications
DBM has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DBM also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, DBM has been found to have anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines.
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)6-4-10-3-5-11-12(9-10)17-8-7-16-11/h3,5,9H,4,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLDNZPETIXOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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